7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound with the molecular formula C14H11ClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives have potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability.
Result of Action
In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound’s action can be influenced by various factors, including the presence of fibroblast growth factors and the specific isoform of fgfr that is present .
Biochemical Analysis
Biochemical Properties
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thus affecting downstream signaling pathways. Additionally, this compound interacts with various proteins and other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize these complexes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of FGFRs leads to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the PI3K-Akt and MAPK pathways, which are crucial for cell survival and growth . By altering these pathways, this compound can induce cell cycle arrest and promote programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, preventing phosphorylation and subsequent activation of the receptor . This inhibition disrupts the signaling cascade, leading to decreased cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its efficacy may decrease over time due to potential degradation or development of resistance mechanisms in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in urine and feces . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity and affinity for certain cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for its inhibitory effects on FGFRs and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact industrial methods can vary depending on the scale and specific requirements of the production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
- 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Uniqueness
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups at specific positions on the pyrrolo[3,2-b]pyridine ring system can significantly impact its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEPJLRNZROUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445778 | |
Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026076-88-9 | |
Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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